

An In-depth Technical Guide to 7-Methoxybenzo[d]thiazole

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Compound of Interest

Compound Name: 7-Methoxybenzo[d]thiazole

Cat. No.: B1603221

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This guide provides a comprehensive technical overview of **7-Methoxybenzo[d]thiazole** (CAS No. 2942-12-3), a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document delves into its chemical identity, synthesis, potential therapeutic applications, and key safety and handling protocols, offering a synthesized resource for laboratory and research applications.

Core Chemical Identifiers and Properties

7-Methoxybenzo[d]thiazole is a substituted benzothiazole, a class of bicyclic heterocyclic compounds known for a wide array of pharmacological activities.^{[1][2]} The incorporation of a methoxy group at the 7-position of the benzothiazole scaffold can significantly influence its physicochemical properties and biological activity.

Identifier	Value	Source
CAS Number	2942-12-3	ChemScene[3], Sigma-Aldrich[4][5]
Molecular Formula	C ₈ H ₇ NOS	ChemScene[3], Pharma Innovation[6]
Molecular Weight	165.21 g/mol	ChemScene[3], Pharma Innovation[6]
IUPAC Name	7-methoxy-1,3-benzothiazole	Sigma-Aldrich[4]
Synonyms	Benzothiazole, 7-methoxy-; 1,3-benzothiazol-7-yl methyl ether	ChemScene[3], Sigma-Aldrich[4]
Canonical SMILES	<chem>COC1=C(SC=N2)C2=CC=C1</chem>	ChemScene[3]
InChI Key	MEUVJZUXJFJIQE-UHFFFAOYSA-N	Sigma-Aldrich[4]
Purity	≥95-98% (typical commercial grades)	Apollo Scientific, ChemScene[3], Pharma Innovation[6]
Appearance	Not specified, likely a solid at room temperature	N/A
Storage	Sealed in dry, 2-8°C	BLD Pharm[7]

Synthesis of Methoxy-Substituted Benzothiazoles: A Methodological Overview

The synthesis of benzothiazole derivatives is a well-established area of organic chemistry.[2][8] While a specific protocol for the direct synthesis of **7-Methoxybenzo[d]thiazole** is not readily available in the reviewed literature, its preparation can be extrapolated from established methods for analogous compounds. A common and versatile approach involves the condensation of a substituted 2-aminothiophenol with a suitable one-carbon synthon.

A plausible synthetic route for methoxy-substituted benzothiazoles involves the reaction of an appropriately substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.^{[3][9]}

Representative Experimental Protocol: Synthesis of a Methoxy-Substituted Benzothiazole Derivative

This protocol is adapted from the synthesis of a related methoxy-substituted benzothiazole and should be optimized for the synthesis of **7-Methoxybenzo[d]thiazole**.^{[3][9]}

Materials:

- 3-Chloro-4-methoxyaniline (or a suitable precursor for 7-methoxy-2-aminothiophenol)
- Potassium thiocyanate
- Glacial acetic acid
- Bromine
- Ammonia solution
- Benzene
- Ethanol

Procedure:

- In a flask equipped with a stirrer and maintained in a cooling bath (ice-salt mixture), dissolve 3-chloro-4-methoxyaniline (0.01 mol) and potassium thiocyanate (0.08 mol) in 20 mL of glacial acetic acid. The temperature should be maintained at or below room temperature.
- Slowly add a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) dropwise over approximately 105 minutes, ensuring the temperature does not rise significantly.
- After the addition is complete, continue stirring and allow the reaction to proceed.
- Upon completion, carefully neutralize the reaction mixture with an ammonia solution.

- The crude product can be purified by recrystallization from a mixture of benzene and ethanol (1:1).

Causality of Experimental Choices:

- The use of a cooling bath is crucial to control the exothermic reaction between bromine and the aniline derivative.
- The slow, dropwise addition of bromine prevents a rapid increase in temperature and potential side reactions.
- Glacial acetic acid serves as a solvent and a catalyst for the reaction.
- Potassium thiocyanate provides the sulfur and nitrogen atoms for the thiazole ring formation.
- Recrystallization is a standard method for purifying solid organic compounds.

Biological Activity and Potential Applications in Drug Discovery

Benzothiazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.^{[1][2][10]} The methoxy group, being an electron-donating group, can modulate the electronic properties of the benzothiazole ring system, potentially enhancing its interaction with biological targets.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of methoxy-substituted benzothiazole derivatives. These compounds have shown efficacy against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (Colo205).^{[4][6][11]} The proposed mechanisms of action often involve the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. For instance, some benzothiazole derivatives have been found to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

While specific data for **7-Methoxybenzo[d]thiazole** is limited, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated potent antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range.[12] This suggests that the methoxy-benzothiazole scaffold is a promising starting point for the development of novel anticancer agents.

Antimicrobial Activity

The benzothiazole nucleus is a common feature in many antimicrobial agents. Methoxy-substituted derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1][13] The mechanism of antibacterial action for some benzothiazoles involves the inhibition of essential bacterial enzymes like dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis.[10]

For example, certain novel methoxy-substituted benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity against *Escherichia coli* and *Salmonella typhi*. [3][9] These studies indicate that the position and nature of substituents on the benzothiazole ring play a critical role in determining the antimicrobial spectrum and potency.

Spectroscopic Characterization

The structural elucidation of **7-Methoxybenzo[d]thiazole** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete set of experimental spectra for this specific compound is not publicly available, the expected spectral features can be predicted based on its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern. The methoxy protons would appear as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would display signals for all eight carbon atoms in the molecule. The carbon of the methoxy group would appear in the upfield region (around 55-60

ppm), while the aromatic and thiazole ring carbons would resonate in the downfield region (typically 110-160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of **7-Methoxybenzo[d]thiazole** would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

- C-H stretching (aromatic): $\sim 3000\text{-}3100\text{ cm}^{-1}$
- C-H stretching (aliphatic, $-\text{OCH}_3$): $\sim 2850\text{-}2950\text{ cm}^{-1}$
- C=N stretching (thiazole ring): $\sim 1600\text{-}1650\text{ cm}^{-1}$
- C=C stretching (aromatic ring): $\sim 1450\text{-}1600\text{ cm}^{-1}$
- C-O stretching (methoxy group): $\sim 1000\text{-}1300\text{ cm}^{-1}$

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) would be observed at an m/z value corresponding to the molecular weight of **7-Methoxybenzo[d]thiazole** (165.21).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **7-Methoxybenzo[d]thiazole**. The following information is based on general safety data for benzothiazole derivatives.

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.
- Precautionary Statements:
 - Avoid breathing dust, fume, gas, mist, vapors, or spray.
 - Wash skin thoroughly after handling.
 - Do not eat, drink, or smoke when using this product.

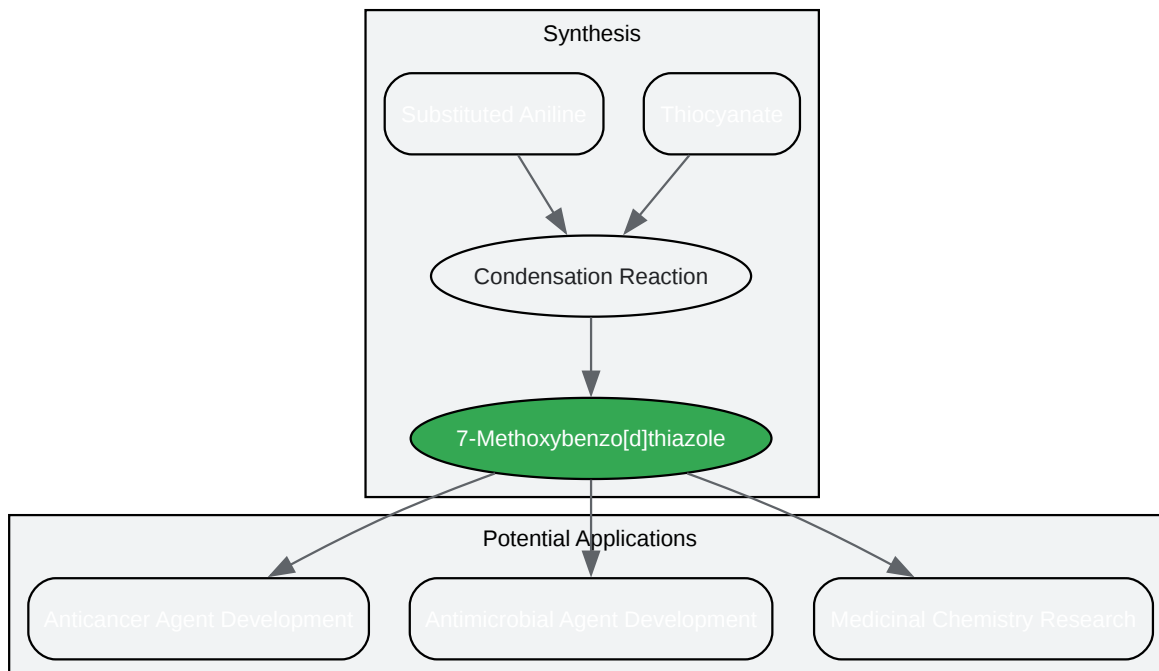
- Use only outdoors or in a well-ventilated area.
- Wear protective gloves and clothing.
- First Aid Measures:
 - If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
 - If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
- Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[7]
- Disposal: Dispose of contents and container to an approved waste disposal plant.[14]

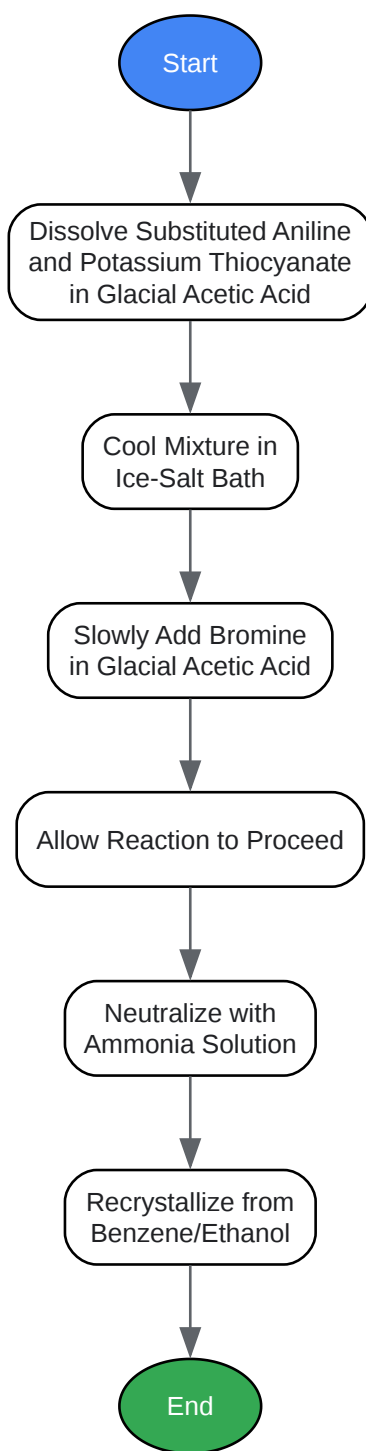
Conclusion

7-Methoxybenzo[d]thiazole is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest that it could be a promising scaffold for the development of novel anticancer and antimicrobial agents. Further research is warranted to fully elucidate the biological activity profile of this compound and to explore its potential in drug discovery programs. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a valuable resource for the scientific community.

Diagrams

Logical Relationship: Synthesis and Application of 7-Methoxybenzo[d]thiazole





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